2-[(2-Methyl-1-piperidinyl)carbonyl]aniline
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Overview
Description
“2-[(2-Methyl-1-piperidinyl)carbonyl]aniline” is a chemical compound with the CAS Number: 159180-70-8. It has a molecular weight of 218.3 and its IUPAC name is this compound . It is a solid substance .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C13 H18 N2 O . The InChI Code for this compound is 1S/C13H18N2O/c1-10-6-4-5-9-15 (10)13 (16)11-7-2-3-8-12 (11)14/h2-3,7-8,10H,4-6,9,14H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 218.3 . The compound is stored at room temperature .Properties
IUPAC Name |
(2-aminophenyl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-6-4-5-9-15(10)13(16)11-7-2-3-8-12(11)14/h2-3,7-8,10H,4-6,9,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPFNQSIZKVIEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387830 |
Source
|
Record name | (2-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159180-70-8 |
Source
|
Record name | (2-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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